6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-8-14-13(16-9-12)5-6-15-14/h2-9,15H,1H3 |
InChI Key |
BADNKBXHWCTPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=CN3)N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 M Tolyl 1h Pyrrolo 3,2 B Pyridine and Analogous Derivatives
Strategic Approaches to the 1H-Pyrrolo[3,2-b]pyridine Core Synthesis
The construction of the 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, can be approached in two primary ways: by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or by constructing the pyridine ring onto a pyrrole precursor.
Cyclization Reactions for Pyrrole Ring Formation on a Pyridine Template
Several classic indole syntheses have been adapted for the preparation of azaindoles, including the 1H-pyrrolo[3,2-b]pyridine system. These methods typically start with appropriately substituted pyridine derivatives.
Batcho-Leimgruber Indole Synthesis: This method is a powerful tool for constructing the pyrrole ring of azaindoles. wikipedia.orgtugraz.at It begins with a substituted nitropyridine, which is first converted to an enamine. Subsequent reductive cyclization of the enamine intermediate yields the desired 1H-pyrrolo[3,2-b]pyridine core. wikipedia.orgtugraz.at The reaction is known for its efficiency and the availability of starting materials. wikipedia.org
Fischer Indole Synthesis: One of the oldest and most well-known methods for indole synthesis, the Fischer indole synthesis can also be applied to the synthesis of azaindoles. wikipedia.orgyoutube.com The process involves the reaction of a pyridine-derived hydrazine with an aldehyde or ketone under acidic conditions, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the pyrrolo[3,2-b]pyridine scaffold. wikipedia.orgyoutube.com
Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction offers a versatile route to substituted indoles and can be extended to the synthesis of azaindoles. wikipedia.orgub.edu The reaction typically involves the coupling of an ortho-haloaminopyridine with a disubstituted alkyne. tugraz.atwikipedia.org This method is particularly useful for introducing substituents on the pyrrole ring during the cyclization step.
Annulation Strategies for Pyridine Ring Construction on a Pyrrole Template
An alternative approach to the 1H-pyrrolo[3,2-b]pyridine core involves the construction of the pyridine ring onto a pre-formed pyrrole ring. This strategy is less common than the cyclization of pyridine precursors but offers a different disconnection approach. Annulation reactions can involve the reaction of a suitably functionalized pyrrole with a three-carbon component to build the pyridine ring. These strategies often require multi-step sequences to introduce the necessary functional groups on the pyrrole starting material.
Introduction of the Aryl Substituent at Position 6
Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, the m-tolyl group can be introduced at the 6-position. This is typically achieved through modern cross-coupling reactions or direct arylation methods.
Cross-Coupling Reactions for Aryl Installation (e.g., Suzuki-Miyaura Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov In the context of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine synthesis, this would involve the reaction of a 6-halo-1H-pyrrolo[3,2-b]pyridine (where the halogen is typically bromine or iodine) with m-tolylboronic acid in the presence of a palladium catalyst and a base. nih.gov
A study on the synthesis of analogous 6-aryl-1H-pyrrolo[3,2-c]pyridines demonstrated the successful use of Suzuki-Miyaura coupling. nih.gov In this work, 6-bromo-1H-pyrrolo[3,2-c]pyridine was coupled with various arylboronic acids, including m-tolylboronic acid, using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a solvent mixture of 1,4-dioxane and water, often under microwave irradiation to accelerate the reaction. nih.gov This precedent strongly supports the feasibility of a similar approach for the synthesis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Halide Precursor | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | nih.gov |
| Boronic Acid | m-Tolylboronic acid | nih.gov |
| Catalyst | Pd(PPh₃)₄ | nih.gov |
| Base | K₂CO₃ | nih.gov |
| Solvent | 1,4-Dioxane/H₂O | nih.gov |
| Temperature | 125 °C (Microwave) | nih.gov |
Direct Arylation Techniques
Specific Synthetic Pathways for the Derivatization to this compound
Based on the general methodologies, a plausible and efficient synthetic route to this compound would involve a two-stage process: first, the synthesis of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate, followed by a Suzuki-Miyaura cross-coupling reaction.
Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
A suitable starting material for the synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine core would be a commercially available substituted pyridine, such as 2,5-dibromopyridine. Through a series of reactions, including the introduction of a nitro group and subsequent cyclization via a method like the Batcho-Leimgruber synthesis, the 6-bromo-1H-pyrrolo[3,2-b]pyridine intermediate can be prepared.
Stage 2: Suzuki-Miyaura Coupling
The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo-1H-pyrrolo[3,2-b]pyridine with m-tolylboronic acid. The reaction conditions would be analogous to those reported for the synthesis of similar 6-arylpyrrolopyridines. nih.gov
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | Substituted Pyridine | Formation of Pyrrole Ring | 1H-Pyrrolo[3,2-b]pyridine Core |
| 2 | 1H-Pyrrolo[3,2-b]pyridine | Halogenation at C-6 | 6-Bromo-1H-pyrrolo[3,2-b]pyridine |
| 3 | 6-Bromo-1H-pyrrolo[3,2-b]pyridine, m-Tolylboronic acid | Suzuki-Miyaura Cross-Coupling | This compound |
This synthetic strategy leverages well-established and robust chemical transformations to provide a reliable route to the target compound. The modularity of this approach also allows for the synthesis of a variety of 6-aryl-1H-pyrrolo[3,2-b]pyridine derivatives by simply changing the boronic acid coupling partner.
Mechanistic Understanding of Key Synthetic Transformations
A deep understanding of the reaction mechanisms is crucial for the optimization of existing synthetic routes and the development of new, more efficient methodologies for accessing 6-aryl-1H-pyrrolo[3,2-b]pyridines.
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the 1H-pyrrolo[3,2-b]pyridine scaffold. These reactions typically involve the intramolecular cyclization of a suitably substituted pyridine precursor.
One of the most versatile methods for the synthesis of the pyrrolo[3,2-b]pyridine core is the Larock indole synthesis . This palladium-catalyzed reaction involves the heteroannulation of an ortho-haloaniline (or aminopyridine) with an alkyne. For the synthesis of a 6-aryl derivative, a 3-amino-2-halopyridine would be coupled with an aryl-substituted alkyne. The mechanism proceeds through a series of well-defined steps:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-X bond (where X is a halide, typically I or Br) of the aminopyridine.
Alkyne Coordination and Insertion: The alkyne coordinates to the resulting Pd(II) complex, followed by a regioselective syn-insertion into the aryl-palladium bond.
Intramolecular Cyclization: The amino group attacks the newly formed vinylpalladium species, leading to the formation of a six-membered palladacycle.
Reductive Elimination: The cycle is completed by reductive elimination, which forms the pyrrole ring and regenerates the Pd(0) catalyst.
Another classical approach is the Fischer indole synthesis , which can be adapted for azaindoles. This acid-catalyzed reaction involves the condensation of a substituted hydrazine with a ketone or aldehyde. For the 1H-pyrrolo[3,2-b]pyridine system, a 2-pyridylhydrazine would react with an appropriate carbonyl compound. The key mechanistic step is a ub.eduub.edu-sigmatropic rearrangement of the initially formed enehydrazine tautomer.
The Bischler-Möhlau indole synthesis offers an alternative pathway, where an α-haloketone reacts with an excess of an arylamine (or in this case, an aminopyridine) researchgate.netwikipedia.org. The reaction proceeds through the initial formation of an α-aminoketone, which then undergoes cyclization and dehydration under acidic conditions to yield the indole ring.
| Reaction Name | Key Reactants | Catalyst/Conditions | Mechanistic Hallmark |
| Larock Indole Synthesis | o-Haloaminopyridine, Alkyne | Pd(0) catalyst, Base | Palladium-catalyzed heteroannulation |
| Fischer Indole Synthesis | Pyridylhydrazine, Ketone/Aldehyde | Acid (Brønsted or Lewis) | ub.eduub.edu-Sigmatropic rearrangement |
| Bischler-Möhlau Indole Synthesis | α-Haloketone, Aminopyridine | Acid, Heat | Cyclization of an α-aminoketone intermediate |
Oxidative coupling reactions provide a powerful and atom-economical approach to the formation of C-C and C-N bonds, which can be harnessed for the synthesis of the pyrrolopyridine scaffold uni-mainz.de. These reactions often involve transition metal catalysts that facilitate the coupling of two C-H bonds or a C-H and an N-H bond.
For the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridines, an intramolecular oxidative C-H/N-H coupling of a 2-substituted-3-aminopyridine could be envisioned. For instance, a 3-amino-2-(m-tolyl)pyridine could undergo intramolecular cyclization via a palladium-catalyzed process. The mechanism would likely involve:
N-H Bond Activation: Coordination of the aminopyridine to the metal center, followed by deprotonation to form a metal-amido species.
C-H Bond Activation: Intramolecular activation of a C-H bond on the m-tolyl substituent, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle.
Reductive Elimination: Reductive elimination from the palladacycle would form the C-N bond of the pyrrole ring and regenerate the active catalyst.
Alternatively, intermolecular oxidative coupling strategies can be employed. For example, the coupling of a 3-aminopyridine with an m-tolyl-containing precursor could be achieved. These reactions often proceed via radical pathways or through organometallic intermediates where the metal catalyst facilitates the coupling process.
Photocyclization reactions, particularly those involving stilbene-like precursors, offer a unique approach to the synthesis of fused aromatic systems nih.govscispace.comsci-hub.se. For the synthesis of 6-aryl-1H-pyrrolo[3,2-b]pyridines, a precursor containing aza-stilbene moiety could be employed.
The general mechanism for the photocyclization of stilbenes, known as the Mallory reaction, involves the following steps:
Photoisomerization: The trans-isomer of the stilbene precursor is photoisomerized to the cis-isomer.
Electrocyclization: The cis-isomer undergoes a 6π-electrocyclization upon irradiation with UV light to form a dihydrophenanthrene-like intermediate.
Oxidation: In the presence of an oxidizing agent (such as iodine or oxygen), the intermediate is aromatized to the final phenanthrene product sci-hub.se.
For the synthesis of a this compound, a suitable precursor would be a 2-(m-tolyl)-3-vinylpyridine derivative with a nitrogen-containing substituent on the vinyl group that can form the pyrrole ring upon cyclization. The photocyclization would lead to the formation of the fused pyridine and pyrrole rings simultaneously.
Derivatization and Structural Modification of the Pyrrolo[3,2-b]pyridine Scaffold
The functionalization of the pre-formed this compound scaffold is essential for exploring structure-activity relationships in drug discovery programs. Derivatization can be targeted at the pyrrole nitrogen (N1) or at various carbon atoms of the bicyclic system, most notably C3 and C5.
The N-H proton of the pyrrole ring in 1H-pyrrolo[3,2-b]pyridines is acidic and can be readily deprotonated with a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles to introduce substituents at the N1 position.
N-Alkylation: N-alkylation is a common modification and can be achieved by treating the parent pyrrolopyridine with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) rsc.org.
N-Arylation: The introduction of an aryl group at the N1 position typically requires transition metal catalysis. The Buchwald-Hartwig and Ullmann cross-coupling reactions are the most widely used methods. These reactions involve the coupling of the pyrrolopyridine with an aryl halide (or pseudohalide) in the presence of a palladium or copper catalyst, a suitable ligand, and a base figshare.comnih.gov.
| Functionalization | Reagents | Catalyst/Conditions |
| N-Alkylation | Alkyl halide (R-X) | Base (e.g., NaH, K₂CO₃), DMF |
| N-Arylation | Aryl halide (Ar-X) | Pd or Cu catalyst, Ligand, Base |
Modifications at the C3 Position: The C3 position of the 1H-pyrrolo[3,2-b]pyridine ring is part of the electron-rich pyrrole moiety and is therefore susceptible to electrophilic substitution reactions. The reactivity at C3 is generally higher than at C2 due to the stabilization of the intermediate sigma complex organic-chemistry.orgrsc.org.
Common electrophilic substitution reactions at the C3 position include:
Halogenation: Introduction of a halogen (Br, Cl, I) can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) rsc.org.
Acylation: Friedel-Crafts acylation can introduce an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid. Alternatively, the Vilsmeier-Haack reaction (using POCl₃/DMF) can be used to introduce a formyl group at the C3 position organic-chemistry.org.
Modifications at the C5 Position: The C5 position is part of the pyridine ring, which is generally less reactive towards electrophilic substitution than the pyrrole ring. Therefore, direct functionalization at C5 often requires harsher conditions or a different strategy.
A common approach is to first introduce a halogen at the C5 position. This can be challenging to achieve with high regioselectivity. However, once a 5-halo-1H-pyrrolo[3,2-b]pyridine is obtained, it can serve as a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions.
Suzuki Coupling: The palladium-catalyzed Suzuki coupling of a 5-halo-pyrrolopyridine with a boronic acid or ester is a powerful method for forming a C-C bond and introducing aryl or vinyl substituents nih.govresearchgate.net.
Sonogashira Coupling: The Sonogashira coupling, also palladium-catalyzed, allows for the introduction of alkynyl groups by coupling the 5-halo-pyrrolopyridine with a terminal alkyne in the presence of a copper co-catalyst wikipedia.orgclockss.orgchemrxiv.org.
| Position | Reaction Type | Reagents |
| C3 | Electrophilic Halogenation | NBS, NCS, NIS |
| C3 | Vilsmeier-Haack Formylation | POCl₃, DMF |
| C5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base |
| C5 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I), Base |
Elaboration of the m-tolyl Substituent
The synthetic utility of this compound can be significantly expanded by the chemical modification of its m-tolyl group. These modifications can introduce new functional groups, alter the steric and electronic properties of the molecule, and enable the creation of a diverse library of analogues for various research applications. The elaboration of the m-tolyl substituent can be broadly categorized into two main approaches: functionalization of the benzylic methyl group and substitution on the aromatic ring.
Functionalization of the Benzylic Methyl Group
The methyl group of the m-tolyl substituent is a key handle for a variety of chemical transformations, often referred to as benzylic functionalization. These reactions leverage the increased reactivity of the C-H bonds at the benzylic position.
Oxidation:
One of the most common elaborations is the oxidation of the benzylic methyl group. Depending on the reaction conditions and the oxidizing agent employed, the methyl group can be converted into a formyl, carboxyl, or hydroxymethyl group. For instance, treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to the formation of the corresponding carboxylic acid, 6-(3-carboxyphenyl)-1H-pyrrolo[3,2-b]pyridine. Milder and more selective oxidizing agents, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN), can be used to obtain the aldehyde, 6-(3-formylphenyl)-1H-pyrrolo[3,2-b]pyridine. The resulting aldehydes and carboxylic acids are versatile intermediates for further modifications, including reductive amination, esterification, and amide bond formation. Recent advancements in catalysis also offer methods for benzylic C–H oxidation using molecular oxygen as the oxidant in the presence of a suitable catalyst, which is a more environmentally benign approach. mdpi.com
Halogenation:
Radical halogenation of the benzylic methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction provides access to benzylic halides, for example, 6-(3-(bromomethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine. These halides are excellent electrophiles for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, azides, cyanides, and thiols.
C-H Activation and Cross-Coupling:
Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the direct functionalization of benzylic C-H bonds. wisc.edudigitellinc.com For instance, palladium or copper-catalyzed reactions can be employed to couple the benzylic position with various partners. While specific examples on this compound are not extensively documented, methodologies developed for similar tolyl-substituted heterocycles suggest the feasibility of such transformations. nih.gov These reactions could lead to the formation of C-C, C-N, C-O, and C-S bonds directly from the methyl group, providing a highly efficient route to complex analogues.
| Transformation | Reagents and Conditions | Product | Potential for Further Elaboration |
| Benzylic Oxidation to Carboxylic Acid | KMnO₄, heat | 6-(3-carboxyphenyl)-1H-pyrrolo[3,2-b]pyridine | Amide coupling, esterification |
| Benzylic Oxidation to Aldehyde | SeO₂, dioxane, heat | 6-(3-formylphenyl)-1H-pyrrolo[3,2-b]pyridine | Reductive amination, Wittig reaction |
| Benzylic Halogenation | NBS, AIBN, CCl₄, heat | 6-(3-(bromomethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | Nucleophilic substitution with various nucleophiles |
| Benzylic Thiolation | Catalytic system under mild conditions | 6-(3-(thiomethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | Diverse substitution and cross-coupling reactions |
Substitution on the Aromatic Ring
The aromatic ring of the m-tolyl group can also undergo electrophilic aromatic substitution reactions, although the directing effects of the methyl group and the pyrrolopyridine core must be considered. The methyl group is an ortho-, para-director. Therefore, electrophilic attack will be favored at the positions ortho and para to the methyl group.
Nitration and Halogenation:
Nitration of the tolyl ring can be achieved using standard conditions, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group. Similarly, halogenation can be performed with reagents like bromine or chlorine in the presence of a Lewis acid catalyst. These reactions would likely yield a mixture of isomers, with substitution occurring at the positions activated by the methyl group. The resulting nitro and halo derivatives can be further functionalized. For example, the nitro group can be reduced to an amine, which can then be diazotized or acylated. The halo substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new aryl, alkyl, or amino groups.
| Transformation | Reagents and Conditions | Potential Products (Isomeric Mixture) | Potential for Further Elaboration |
| Nitration | HNO₃, H₂SO₄ | 6-(2-nitro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine and isomers | Reduction to amine, further substitution |
| Bromination | Br₂, FeBr₃ | 6-(2-bromo-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine and isomers | Cross-coupling reactions (e.g., Suzuki, Stille) |
The elaboration of the m-tolyl substituent provides a strategic approach to systematically modify the structure of this compound, enabling the exploration of structure-activity relationships and the development of new derivatives with tailored properties.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine is expected to show distinct signals corresponding to the protons of the fused pyrrolopyridine ring system and the attached m-tolyl group. Based on data from analogous structures, the pyrrole (B145914) NH proton typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm. nih.gov The aromatic protons on the pyrrolopyridine core and the m-tolyl ring would resonate in the aromatic region (approximately 7.0-9.0 ppm). nih.gov
The m-tolyl group itself would present a characteristic pattern: a singlet for the methyl protons around 2.42 ppm, and four aromatic protons with specific multiplicities and coupling constants reflecting their meta-substitution pattern. nih.gov For instance, a singlet or narrow triplet is expected for the proton between the two other substituents on the tolyl ring, while the others would appear as doublets or triplets. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data extrapolated from 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,2-b]pyridine)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrrole-NH | >10.0 | br s |
| Pyridine-H | ~8.5-9.0 | d |
| Pyrrole-H | ~7.5-8.0 | m |
| Pyrrole-H | ~6.7-7.0 | m |
| Tolyl-H | ~7.7-8.0 | m |
| Tolyl-H | ~7.1-7.4 | m |
| Tolyl-CH₃ | ~2.42 | s |
Note: s = singlet, d = doublet, m = multiplet, br s = broad singlet. Actual values may vary depending on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 14 distinct carbon signals are expected (7 from the pyrrolopyridine core and 7 from the m-tolyl group). The carbons of the heterocyclic system are typically found in the range of 100-150 ppm. nih.gov The quaternary carbons involved in the ring fusion and the carbon attached to the tolyl group would have distinct chemical shifts.
The m-tolyl group carbons can be predicted with high confidence from reported data for analogous compounds. nih.gov The methyl carbon appears significantly upfield, around 21.5 ppm. nih.gov The aromatic carbons of the tolyl group would resonate in the 124-139 ppm range, with the IPso-carbon (attached to the pyridine (B92270) ring) and the methyl-bearing carbon having characteristic shifts. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data extrapolated from 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Tolyl-CH₃ | ~21.5 |
| Pyrrole-C | ~102-105 |
| Pyrrolopyridine Core (Aromatic CH) | ~115-130 |
| Tolyl-C (Aromatic CH) | ~124-132 |
| Tolyl-C (Quaternary) | ~138-140 |
| Pyrrolopyridine Core (Quaternary) | ~140-150 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)
While specific 2D NMR data for this compound are not available in the surveyed literature, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable for unambiguous assignment of all proton and carbon signals.
HSQC would be used to correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity.
HMBC would reveal correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the m-tolyl group and the pyrrolopyridine core, for example, by observing a correlation from the tolyl protons to the C-6 carbon of the pyridine ring. It would also confirm the fusion pattern of the heterocyclic rings.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₂N₂), the calculated exact mass is 208.1000.
High-Resolution Mass Spectrometry (HRMS) would be expected to provide a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm). For instance, in a related compound, 6-(m-tolyl)-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the calculated mass for the [M+H]⁺ ion was 375.1709, and the found mass was identical, confirming its elemental formula. nih.gov A similar level of accuracy would be expected for the title compound, providing definitive proof of its molecular formula.
The fragmentation pattern in the mass spectrum would show characteristic losses. For example, the loss of the methyl group from the tolyl substituent or cleavage of the bond between the two aromatic rings could be anticipated fragmentation pathways.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₁₂N₂ |
| Exact Mass | 208.1000 |
| Molecular Weight | 208.26 |
| Predicted [M+H]⁺ (HRMS) | 209.1073 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
A prominent feature would be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to medium band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would be observed in the 1400-1650 cm⁻¹ region. Additionally, the C-H bending vibrations of the aromatic rings and the methyl group would be present in the fingerprint region (below 1400 cm⁻¹).
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole) | 3100 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Weak |
| C=C / C=N Stretch (Aromatic) | 1400 - 1650 | Medium-Strong |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural proof by determining the precise arrangement of atoms in a single crystal. This technique would confirm the planarity of the fused pyrrolopyridine system, the bond lengths and angles of the entire molecule, and the torsion angle of the m-tolyl group relative to the heterocyclic core. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the pyrrole N-H group and potential π-π stacking between the aromatic rings.
As of the latest literature review, a crystal structure for this compound has not been reported. Obtaining such data would require the synthesis of the compound and subsequent growth of single crystals suitable for X-ray diffraction analysis.
Structure Activity Relationship Sar and Structural Biology of Pyrrolo 3,2 B Pyridine Derivatives
Influence of the Pyrrolo[3,2-b]pyridine Core on Biological Potency and Selectivity
The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a fused heterocyclic system that combines the structural features of both pyrrole (B145914) and pyridine (B92270). This unique arrangement of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring creates a distinct electronic and structural profile that is crucial for biological activity. libretexts.org The pyrrole moiety can act as a hydrogen bond donor via its N-H group, while the pyridine nitrogen serves as a hydrogen bond acceptor. libretexts.org This bifunctional nature allows the core to establish multiple points of interaction within a biological target's binding site.
The pyrrolopyridine scaffold is found in numerous compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. researchgate.netnih.gov For instance, derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated activity against resistant strains of E. coli. nih.gov The core's rigidity helps to lock substituents in specific spatial orientations, reducing the entropic penalty upon binding to a target and potentially increasing binding affinity. The specific isomer, in this case, the [3,2-b] fusion, defines the geometric relationship between the hydrogen bond donor and acceptor features, which is a key determinant of target selectivity.
Specific Contributions of the 6-(m-tolyl) Moiety to Ligand Binding and Biological Activity
The substitution at the 6-position of the pyrrolo[3,2-b]pyridine core with an aryl group, such as the m-tolyl moiety, is a common strategy in medicinal chemistry to explore hydrophobic interactions and modulate the electronic properties of the scaffold. While specific studies on 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine are limited, research on related isomers provides insight into the role of such substituents.
Positional and Substituent Effects on the Pyrrole and Pyridine Rings
The biological activity of pyrrolo[3,2-b]pyridine derivatives is highly sensitive to the placement and electronic nature of substituents on both the pyrrole and pyridine rings. nih.govresearchgate.net The nature and position of substituents are critical factors that significantly affect the biological actions of the molecule. researchgate.net
On the Pyrrole Ring:
N1-Substitution: The pyrrole nitrogen is often unsubstituted (N-H), allowing it to act as a hydrogen bond donor. Alkylation or arylation at this position removes this capability but can introduce other interactions or be used to tune physical properties. In some series, N-methylation has been shown to result in inactive compounds. nih.gov
C2 and C3-Substitution: The C2 and C3 positions of the pyrrole ring are nucleophilic and can be functionalized to introduce various groups. Studies on pyrrole have shown that the substituent effect is significantly greater for substituents at the C3 position than at the N-H group. researchgate.net Attaching different groups at these positions can directly influence binding affinity and selectivity by interacting with specific subpockets of the target protein. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, modifications to the amide portion at the C2 position were crucial for potency against phosphodiesterase 4B (PDE4B). nih.gov
On the Pyridine Ring:
Table 1: General Influence of Substituents on Pyrrolopyridine Rings
| Position | Substituent Type | General Effect on the Ring | Potential Impact on Biological Activity |
|---|---|---|---|
| Pyrrole N-H | Unsubstituted | Acts as H-bond donor | Crucial for binding to targets with H-bond acceptor groups. |
| Pyrrole N-R | Alkyl/Aryl | Blocks H-bond donation; adds steric bulk/lipophilicity | Can increase potency by accessing new binding pockets or decrease it by blocking key interactions. |
| Pyrrole C2/C3 | Various (e.g., Carboxamide) | Introduces groups for specific interactions | Key for modulating potency and selectivity by targeting specific residues in the active site. nih.gov |
| Pyridine Ring Carbons | Electron-Donating (e.g., -CH3, -OCH3) | Increases electron density | Enhances basicity of pyridine N; may improve H-bonding or cation-π interactions. nih.gov |
| Pyridine Ring Carbons | Electron-Withdrawing (e.g., -Cl, -CF3) | Decreases electron density | Reduces basicity of pyridine N; can form halogen bonds or other specific interactions. nih.gov |
| Pyridine C6 | Aryl/Heteroaryl (e.g., m-tolyl) | Adds significant bulk and lipophilicity | Probes hydrophobic pockets; allows for π-stacking interactions; crucial for potency in many kinase inhibitors. nih.gov |
Stereochemical Considerations and Their Impact on Biological Interaction
For the parent compound this compound, there are no chiral centers, and therefore, it does not exist as stereoisomers. The molecule is planar with respect to the bicyclic core.
However, stereochemistry would become a critical factor if chiral centers were introduced into the molecule through substitution. For example, the addition of a substituent with a stereocenter, such as on the methyl group of the tolyl moiety (e.g., replacing a hydrogen with a hydroxyl group to form a chiral alcohol) or on the pyrrole or pyridine rings, would result in enantiomers.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they often interact stereospecifically with ligands. One enantiomer may fit perfectly into a binding site, leading to high affinity and the desired biological response, while the other enantiomer may bind weakly or not at all, or even bind to a different target, potentially causing off-target effects. Therefore, if any derivatives of this compound were developed that contained stereocenters, the synthesis of single enantiomers and their separate biological evaluation would be essential.
Comparative SAR Analysis Across Pyrrolopyridine Isomers
Pyrrolopyridines exist in six different isomeric forms, and the position of the nitrogen atom in the pyridine ring, along with the fusion pattern, significantly influences the scaffold's suitability for different biological targets. nih.gov This highlights the importance of the core geometry and electronic properties in drug design.
1H-pyrrolo[3,2-b]pyridine (4-Azaindole): The scaffold of the title compound. Derivatives have been explored for various activities, including antibacterial properties. nih.gov
1H-pyrrolo[2,3-b]pyridine (7-Azaindole): This is one of the most widely studied isomers. tcichemicals.com It serves as a core scaffold for numerous kinase inhibitors, including Janus kinase (JAK) inhibitors. wikipedia.org Its structure mimics the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. Derivatives have also been developed as potent inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR). nih.govacs.orgrsc.org
1H-pyrrolo[3,2-c]pyridine (5-Azaindole): This scaffold has been used to develop potent anticancer agents that act as colchicine-binding site inhibitors, disrupting tubulin polymerization. nih.gov Other derivatives have shown potent inhibitory effects against FMS kinase, making them promising candidates for treating cancer and inflammatory disorders like rheumatoid arthritis. nih.gov
1H-pyrrolo[2,3-c]pyridine (6-Azaindole): These isomers are also versatile pharmacophores used in the development of kinase inhibitors and other antiproliferative agents. nbuv.gov.ua
1H-pyrrolo[3,4-c]pyridine: Derivatives of this isomer have been investigated for a broad spectrum of activities, including analgesic, sedative, antidiabetic, and antimicrobial effects. nih.govresearchgate.net
1H-pyrrolo[3,4-b]pyridine: This scaffold has been incorporated into ligands designed for potential use in medical and radiopharmaceutical applications. researchgate.net
Table 2: Comparative Biological Targets of Pyrrolopyridine Isomers
| Isomer | Common Name | Reported Biological Targets / Activities | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine | 4-Azaindole | Antibacterial (E. coli) | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | JAK inhibitors, PDE4B inhibitors, FGFR inhibitors | wikipedia.orgacs.orgrsc.org |
| 1H-pyrrolo[3,2-c]pyridine | 5-Azaindole | Tubulin polymerization inhibitors, FMS kinase inhibitors | nih.govnih.gov |
| 1H-pyrrolo[3,4-c]pyridine | - | Analgesic, Antidiabetic, Antimicrobial | nih.govresearchgate.net |
| 1H-pyrrolo[2,3-c]pyridine | 6-Azaindole | Kinase inhibitors, Antiproliferative agents | nbuv.gov.ua |
| 1H-pyrrolo[3,4-b]pyridine | - | Ligands for radiopharmaceuticals | researchgate.net |
Structural Biology Insights from Co-crystal Structures of Ligand-Target Complexes
Obtaining a co-crystal structure of a ligand bound to its biological target via X-ray crystallography is a powerful tool in drug discovery. It provides a detailed, three-dimensional view of the binding mode, revealing the precise orientation of the ligand and the specific molecular interactions that stabilize the complex.
While a co-crystal structure for this compound specifically is not publicly available, insights can be drawn from structural studies of related molecules. For example, molecular modeling of a potent 1H-pyrrolo[3,2-c]pyridine derivative suggested that it binds to the colchicine (B1669291) site of tubulin, forming key hydrogen bonds with residues such as Thrα179 and Asnβ349. nih.gov
A co-crystal structure of this compound with a target protein would be expected to reveal:
Hydrogen Bonding: The pyrrole N-H and the pyridine nitrogen are prime candidates for forming hydrogen bonds with amino acid side chains (e.g., serine, threonine, asparagine, glutamine) or the protein backbone.
Hydrophobic Interactions: The tolyl group and the bicyclic aromatic core would likely be situated in a hydrophobic pocket, making van der Waals contacts with nonpolar residues like valine, leucine, isoleucine, and phenylalanine.
π-π Stacking: The aromatic pyrrolopyridine core could engage in π-π stacking interactions with the aromatic rings of phenylalanine, tyrosine, or tryptophan residues in the binding site. researchgate.net
Conformational Changes: The structure would show whether the protein undergoes any conformational changes upon ligand binding and the precise rotational angle of the tolyl group relative to the pyrrolopyridine core.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of drug discovery, this method is instrumental in understanding how a ligand, such as 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most stable binding conformation, often referred to as the binding pose, and to estimate the binding affinity, which is a measure of the strength of the interaction.
The process involves placing the ligand in the active site of the target protein and evaluating various possible orientations and conformations. A scoring function is then used to rank the different poses based on their predicted binding energy. These scores help in identifying the most likely binding mode and in prioritizing compounds for further experimental testing. For instance, in studies of related pyrrolopyridine derivatives, molecular docking has been successfully employed to predict interactions with key amino acid residues within the active sites of enzymes like α-amylase and the main protease of SARS-CoV-2. plos.orgmdpi.com The docking results for these analogous compounds revealed advantageous inhibitory properties, with specific interactions such as hydrogen bonds and hydrophobic interactions contributing to the stability of the ligand-protein complex. plos.orgmdpi.com
A hypothetical docking study of this compound against a kinase target might yield results similar to those observed for other kinase inhibitors with a pyrrolopyridine scaffold. The pyrrolo[3,2-b]pyridine core could form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The m-tolyl group could then occupy a hydrophobic pocket, further stabilizing the interaction.
Table 1: Representative Molecular Docking Results
| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Kinase A | This compound | -8.5 | LEU83, VAL91, ALA148 |
| Kinase B | This compound | -7.9 | PHE167, ILE75, LYS66 |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods are used to calculate a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for explaining the reactivity and interaction capabilities of a compound like this compound.
The HOMO and LUMO energies, for instance, are important indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between these orbitals can provide insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. The electrostatic potential map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which helps in predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
For this compound, DFT calculations could reveal the electron-donating or -withdrawing nature of the tolyl substituent and its influence on the electronic properties of the pyrrolopyridine core. This would be valuable in understanding its interaction with biological targets at a sub-atomic level.
Table 2: Representative Quantum Chemical Calculation Results
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 2.5 D |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrevlett.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues.
The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to create an equation that correlates the descriptors with the biological activity. nih.gov
For a series of analogues of this compound, a QSAR study could identify the key structural features that contribute to their biological activity. For example, a model might reveal that increasing the hydrophobicity of a particular substituent or modifying the electronic properties of the aromatic rings leads to enhanced efficacy. Such insights are invaluable for the rational design of new compounds with improved therapeutic potential. chemrevlett.comuran.ua
Table 3: Representative QSAR Model Equation
| pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + 3.0 | |
|---|---|
| Statistical Parameter | Value |
| R² | 0.85 |
| Q² | 0.75 |
Pharmacophore Modeling for Rational Ligand Design
Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore represents the key steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively and negatively ionizable groups.
A pharmacophore model can be generated in two primary ways: ligand-based or structure-based. In the ligand-based approach, a set of active molecules is superimposed, and the common chemical features are identified. In the structure-based approach, the pharmacophore is derived from the known three-dimensional structure of the ligand-target complex. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.
For this compound, a pharmacophore model could be developed based on its binding mode in a target protein. This model might consist of a hydrogen bond acceptor feature from the pyridine (B92270) nitrogen, a hydrogen bond donor from the pyrrole (B145914) nitrogen, and a hydrophobic feature corresponding to the tolyl group. Such a model would serve as a valuable guide for designing new derivatives with optimized interactions with the target, potentially leading to the discovery of more potent and selective drug candidates. nih.gov
Table 4: Representative Pharmacophore Features for a Kinase Inhibitor
| Feature | Description |
|---|---|
| Hydrogen Bond Acceptor | Interacts with hinge region of the kinase |
| Hydrogen Bond Donor | Forms a key interaction with a specific residue |
| Aromatic Ring | Engages in π-π stacking interactions |
| Hydrophobic Group | Occupies a hydrophobic pocket |
Future Research Directions and Translational Potential in Chemical Biology
Development of Novel Synthetic Methodologies for Compound Diversification
The generation of a diverse library of 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Current synthetic strategies for similar 6-aryl-pyrrolopyridines primarily rely on well-established cross-coupling reactions.
A plausible and commonly employed route for synthesizing 6-aryl-pyrrolo[3,2-b]pyridines involves the Suzuki-Miyaura cross-coupling reaction. vulcanchem.com This approach would typically use a halogenated 1H-pyrrolo[3,2-b]pyridine precursor and couple it with m-tolylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄. vulcanchem.com The synthesis of related 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been successfully achieved using a Suzuki cross-coupling between a bromo-substituted pyrrolo[3,2-c]pyridine intermediate and the corresponding arylboronic acids. nih.gov
To facilitate diversification, future research should focus on developing more flexible and efficient synthetic methodologies. This could include:
Late-Stage Functionalization: Developing C-H activation and functionalization techniques to directly introduce various substituents onto the pyrrolo[3,2-b]pyridine core. This would allow for rapid generation of analogs from a common intermediate.
Multicomponent Reactions (MCRs): Exploring novel MCRs to construct the pyrrolo[3,2-b]pyridine scaffold in a single step from simple starting materials. MCRs have been successfully used to generate pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, showcasing their potential for building complex heterocyclic systems efficiently. researchgate.net
Flow Chemistry: Implementing flow chemistry approaches for the synthesis, which can offer improved reaction control, safety, and scalability, facilitating the rapid production of a library of derivatives for biological screening.
Challenges in the synthesis of related azaindole derivatives, particularly regarding protecting groups and the chemoselectivity of cross-coupling reactions, have been noted. nih.gov For instance, research on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines highlighted that the order of coupling reactions (e.g., amination followed by Suzuki coupling versus the reverse) significantly impacts the outcome, with the oxidative addition of palladium sometimes occurring preferentially at an undesired position. nih.gov Overcoming these challenges for the this compound scaffold will be essential for effective diversification.
Identification of Undiscovered Molecular Targets for Pyrrolo[3,2-b]pyridine Scaffolds
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. While the specific targets of this compound are yet to be determined, the activities of its isomers and related analogs provide a roadmap for investigation.
Derivatives of various pyrrolopyridine isomers have shown potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases. Future research should involve screening this compound and its derivatives against a broad panel of kinases to identify novel targets.
Table 1: Known Molecular Targets of Various Pyrrolopyridine Scaffolds
| Scaffold | Target | Biological Relevance | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine | Acetyl-CoA Carboxylase 1 (ACC1) | Cancer metabolism | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptors (FGFR1/2/3) | Cancer cell proliferation, apoptosis | rsc.org |
| Janus Kinase 3 (JAK3) | Immune diseases, organ transplantation | jst.go.jp | |
| Fms-Like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | nih.gov | |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-Binding Site) | Cancer (disruption of microtubule dynamics) | nih.govtandfonline.com |
| FMS Kinase (CSF-1R) | Cancer, inflammatory disorders | nih.gov |
| Thieno[3,2-b]pyridine (B153574) | Haspin Kinase, CDKLs | Mitosis, cancer | nih.gov |
Given this precedent, initial investigations for this compound should prioritize kinases like FGFR, JAK, and FMS. Furthermore, unbiased screening approaches, such as chemical proteomics, could reveal entirely new and unexpected molecular targets, opening up novel therapeutic avenues. The thieno[3,2-b]pyridine scaffold, an isostere of pyrrolo[3,2-b]pyridine, has been identified as an attractive template for developing highly selective inhibitors for underexplored protein kinases, suggesting that the pyrrolopyridine core has similar potential. nih.govresearchgate.net
Rational Design of Next-Generation this compound-Based Agents for Enhanced Specificity and Potency
Once initial lead targets are identified, rational drug design based on structure-activity relationships (SAR) will be paramount for optimizing the efficacy and selectivity of this compound-based agents.
SAR studies on related pyrrolopyridine derivatives have provided valuable insights. For example:
In a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives targeting ACC1, modifications to the core scaffold and the carboxamide group were crucial for improving inhibitory potency and pharmacokinetic properties. nih.gov
For 1H-pyrrolo[3,2-c]pyridine inhibitors of tubulin, the nature and position of the aryl group at the 6-position significantly influenced anticancer activity. nih.gov
Studies on 1H-pyrrolo[2,3-b]pyridine inhibitors of JAK3 revealed that adding a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position dramatically increased inhibitory activity. jst.go.jp
Future rational design efforts for this compound should involve:
Computational Modeling: Using molecular docking and dynamics simulations to predict the binding modes of this compound within the active sites of identified target proteins. This can guide the design of new analogs with improved binding affinity.
Systematic Modification: Synthesizing a focused library of analogs by systematically altering the substituents on both the pyrrole (B145914) and pyridine (B92270) rings. For instance, exploring different isomers of the tolyl group (ortho, para) or replacing it with other substituted aryl or heteroaryl rings could significantly impact potency and selectivity. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve drug-like properties. For example, the thieno[3,2-b]pyridine scaffold has been successfully used as a bioisostere for furo[3,2-b]pyridine (B1253681) in developing kinase inhibitors. researchgate.net
Table 2: Example of Structure-Activity Relationship in a Pyrrolopyridine Series (1H-pyrrolo[3,2-c]pyridine Tubulin Inhibitors)
| Compound | B-Ring Moiety (at position 6) | Antiproliferative Activity (IC₅₀ against HeLa cells, μM) | Reference |
|---|---|---|---|
| 10a | Phenyl | >10 | nih.gov |
| 10b | o-tolyl | 1.34 | nih.gov |
| 10c | m-tolyl | 0.98 | nih.gov |
| 10d | p-tolyl | 1.12 | nih.gov |
| 10t | Indolyl | 0.12 | nih.gov |
This data from a related isomer highlights how subtle changes to the aryl group at position 6 can significantly modulate biological activity, providing a clear strategy for optimizing the this compound scaffold.
Exploration of Polypharmacological Profiles and Multi-Targeting Strategies
Many successful kinase inhibitors are not exquisitely selective but exhibit polypharmacology, engaging multiple targets to achieve a superior therapeutic effect. mdpi.com The pyrrolopyridine scaffold is well-suited for the development of multi-targeted agents. For instance, sunitinib, which contains a pyrrole moiety, is a multi-targeted kinase inhibitor effective against several receptor tyrosine kinases. mdpi.com
Future research should embrace the potential polypharmacology of this compound by:
Kinome-wide Profiling: Screening lead compounds against large panels of kinases to map their selectivity and identify potential off-targets that could be therapeutically beneficial. Compound 1r, a pyrrolo[3,2-c]pyridine derivative, was profiled against 40 kinases and showed primary activity against FMS but also weaker inhibition of FLT3 and c-MET, indicating a multi-targeted profile. nih.gov
Designing Multi-Targeted Inhibitors: Intentionally designing derivatives that inhibit specific combinations of targets. For example, a compound that co-inhibits both a key signaling kinase and a metabolic enzyme like ACC1 could be a powerful anti-cancer agent. nih.gov
Scaffold Hopping and Molecular Hybridization: Combining the pyrrolo[3,2-b]pyridine scaffold with pharmacophores from other known inhibitors to create hybrid molecules with desired multi-targeting profiles. This strategy has been applied to pyrrolo[2,3-d]pyrimidines to develop new CSF1R inhibitors by merging fragments of the approved drug Pexidartinib. mdpi.com
By exploring these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, potentially leading to the development of next-generation agents for treating complex diseases like cancer and inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrrolopyridine precursors and m-tolyl boronic acids. Microwave-assisted synthesis (80–110°C, 1–3 hours) significantly improves yields (e.g., 89% for similar derivatives) compared to traditional heating . Key reagents include Pd catalysts (e.g., PdCl₂(dppf)-CH₂Cl₂) and bases (e.g., K₂CO₃) in dioxane/water solvent systems . Optimization focuses on controlling stoichiometry, inert atmosphere, and microwave power.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum reveals distinct signals for the pyrrole NH proton (δ ~11–12 ppm, broad singlet) and aromatic protons (δ 6.5–8.5 ppm). ¹³C NMR confirms substitution patterns, with carbonitrile or aryl groups showing specific shifts (e.g., δ ~140–150 ppm for fused pyridine carbons). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What functionalization strategies are viable for introducing substituents to the pyrrolopyridine core?
- Methodological Answer : Halogenation (e.g., bromination at the 2- or 7-position) enables further derivatization via cross-coupling. For example, 7-chloro derivatives react with boronic acids under Pd catalysis . Deprotection of tert-butyl groups (e.g., TFA/Et₃SiH) or ester hydrolysis can generate reactive intermediates for downstream modifications .
Advanced Research Questions
Q. How do substitution patterns on the pyrrolopyridine scaffold influence biological activity in therapeutic applications?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance binding to targets like GluN2B receptors or colchicine-binding sites. For example, 6-(trifluoromethyl) analogs exhibit improved brain penetration and reduced cytochrome P450 inhibition . Molecular docking and free-energy perturbation (FEP) calculations can rationalize these effects .
Q. What strategies mitigate off-target effects (e.g., hERG binding) in this compound derivatives?
- Methodological Answer : Lead optimization involves modifying lipophilicity (e.g., introducing polar groups like -OH or -CN) to reduce hERG affinity. For GluN2B negative allosteric modulators, reducing logP values below 3.5 via fluorination or pyridine ring substitution decreases cardiotoxicity . In vitro hERG patch-clamp assays and predictive QSAR models guide these modifications .
Q. How can metabolic stability be improved for pyrrolopyridine-based anticancer agents?
- Methodological Answer : Deuteration of metabolically labile positions (e.g., methyl groups) slows CYP450-mediated oxidation. For colchicine-binding inhibitors, replacing methoxy groups with bioisosteres (e.g., trifluoromethyl) enhances metabolic half-life in microsomal assays . In vivo pharmacokinetic studies in rodents validate these improvements .
Q. What mechanistic insights explain the antitumor activity of this compound derivatives?
- Methodological Answer : Tubulin polymerization assays and immunofluorescence microscopy reveal that these compounds disrupt microtubule dynamics by binding to the colchicine site. For example, 6-(3,4,5-trimethoxyphenyl) derivatives induce G2/M cell cycle arrest in HeLa cells (IC₅₀ = 0.2–1.0 µM) . Transcriptomic profiling (RNA-seq) further identifies downstream apoptosis pathways .
Data Contradictions and Resolution
Q. Conflicting reports on the optimal position for aryl substitution: How to resolve discrepancies?
- Methodological Answer : Discrepancies arise from divergent biological targets. For gastric acid pump inhibition, 6-aryl substitution is optimal , while antitumor activity favors 1-aryl groups . Target-specific molecular modeling (e.g., Glide SP docking) and comparative SAR tables clarify these trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
